3-Methyl-4'-(methylthio)benzhydrol
Overview
Description
3-Methyl-4’-(methylthio)benzhydrol, also known as (3-methylphenyl)-(4-methylsulfanylphenyl)methanol, is an organic compound with the molecular formula C15H16OS . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4’-(methylthio)benzhydrol consists of 15 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom, giving it a molecular weight of 244.35 .Scientific Research Applications
Environmental Impact and Toxicology
- Occurrences and Risks of Organic Sunscreen Components : Benzophenone-3 (BP-3), a compound structurally related to 3-Methyl-4'-(methylthio)benzhydrol, is widely used in sunscreens and other consumer products. Its widespread use has led to environmental release, raising concerns about its impact on aquatic ecosystems. BP-3 exhibits photostability, bioaccumulation, and has been detected in various environmental matrices such as water, soil, and biota. Studies have demonstrated BP-3's potential endocrine-disrupting effects and its transformation into more potent estrogenic metabolites, indicating a need for further research on its environmental and health implications (Kim & Choi, 2014).
Biochemical and Medicinal Applications
- Antioxidant Properties of Chromones : Chromones, including derivatives of 3-Methyl-4'-(methylthio)benzhydrol, possess significant antioxidant potential. These compounds, found naturally and synthetically, show a range of physiological activities like anti-inflammatory, antidiabetic, and anticancer effects. Their antioxidant activity is linked to the ability to neutralize active oxygen species and interrupt free radical processes, suggesting their role in preventing cell impairment and disease development (Yadav et al., 2014).
Advanced Materials and Chemical Synthesis
- Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide : Benzene-1,3,5-tricarboxamide (BTA), with a structure related to 3-Methyl-4'-(methylthio)benzhydrol, is a versatile molecule used in supramolecular chemistry. Its applications range from nanotechnology and polymer processing to biomedical applications. BTAs form one-dimensional nanometer-sized structures stabilized by hydrogen bonding, showcasing the potential for developing novel materials with specific functions (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
properties
IUPAC Name |
(3-methylphenyl)-(4-methylsulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJVDULPFXXOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374967 | |
Record name | 3-Methyl-4'-(methylthio)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4'-(methylthio)benzhydrol | |
CAS RN |
844683-33-6 | |
Record name | 3-Methyl-4'-(methylthio)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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